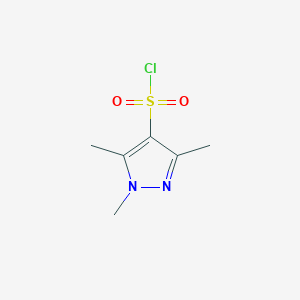

1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

1,3,5-trimethylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-4-6(12(7,10)11)5(2)9(3)8-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSAMUCENQZGHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372000 | |

| Record name | 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59340-27-1 | |

| Record name | 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59340-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (CAS: 59340-27-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the synthesis of various heterocyclic compounds, particularly pyrazole-4-sulfonamide derivatives with potential therapeutic applications.

Chemical Identity and Properties

CAS Number: 59340-27-1[1]

Molecular Formula: C₆H₉ClN₂O₂S

Molecular Weight: 208.67 g/mol [2]

Appearance: Pale yellow solid[3]

Melting Point: 39-42 °C[2]

| Property | Value | Reference |

| CAS Number | 59340-27-1 | [1] |

| Molecular Formula | C₆H₉ClN₂O₂S | |

| Molecular Weight | 208.67 g/mol | [2] |

| Appearance | Pale yellow solid | [3] |

| Melting Point | 39-42 °C | [2] |

Spectroscopic Data

Table 2.1: ¹H NMR Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Solvent | Reference |

| 3.79 | s | 3H | N-CH₃ | CDCl₃ | [3] |

| 2.55 | s | 3H | C-CH₃ | CDCl₃ | [3] |

| 2.47 | s | 3H | C-CH₃ | CDCl₃ | [3] |

Table 2.2: Spectroscopic Data of Precursor: 1,3,5-trimethyl-1H-pyrazole [3]

| Type | Data |

| Appearance | Brown solid |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 5.78 (s, 1H), 3.69 (s, 3H), 2.21 (t, J = 2.4 Hz, 6H) |

Table 2.3: Representative Spectroscopic Data of a Derivative: 1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide [3]

| Type | Data |

| IR (KBr, cm⁻¹) | 3399, 2928, 2362, 1636, 1523, 1456, 1418, 1313, 1207, 1148, 1107, 1080, 817, 743, 681 |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 7.27 (m, 3H), 7.1 (dd, J = 2.1 Hz, 1.5 Hz, 2H), 4.28 (t, J = 6 Hz, 3H), 3.71 (s, 3H), 3.18 (q, J = 6.9 Hz, 6.6 Hz, 3H), 2.79 (t, J = 6.6 Hz, 3H), 2.35 (s, 3H), 2.27 (s, 3H) |

| ¹³C NMR (DMSO-d₆) | δc (ppm): 145.67, 141.2, 138.9, 128.57, 128.42, 126.12, 115.38, 43.44, 36.01, 35.03, 12.8, 10.05 |

| HRMS (ESI) | m/z calcd for [C₁₄H₁₉N₃O₂S]⁺: 293.38 [M + H]⁺, found 294.2 |

Experimental Protocols

The synthesis of this compound is a multi-step process, starting from the synthesis of 1,3,5-trimethyl-1H-pyrazole, followed by sulfonylation. This intermediate is then used to synthesize pyrazole-4-sulfonamide derivatives.

Synthesis of 1,3,5-trimethyl-1H-pyrazole[3]

-

To a solution of 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in 210 mL of tetrahydrofuran (THF) at 0 °C, add potassium tert-butoxide (63 g, 561.7 mmol) in small portions under a nitrogen atmosphere.

-

Stir the reaction mixture at 25–30 °C for approximately 40 minutes.

-

Add a solution of methyl iodide (57.6 g, 405.7 mmol) in 90 mL of THF to the reaction mixture at 25–30 °C over a period of 30 minutes under a nitrogen atmosphere.

-

Stir the reaction mixture at 25–30 °C for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add cold water followed by ethyl acetate.

-

Stir the mixture for 10 minutes and separate the organic layer.

-

Extract the aqueous layer again with ethyl acetate.

-

Combine the organic layers, wash with water, dry over sodium sulfate, and evaporate the solvent under vacuum to obtain 1,3,5-trimethyl-1H-pyrazole.

Synthesis of this compound[3]

-

In a flask, add 1,3,5-trimethyl-1H-pyrazole (25 g, an equivalent amount to the starting pyrazole in the previous step) to 75 mL of chloroform.

-

Slowly add this mixture to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform at 0 °C under a nitrogen atmosphere.

-

Raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

-

To this mixture, add thionyl chloride (40.8 g, 343.2 mmol) at 60 °C over 20 minutes.

-

Continue stirring for an additional 2 hours at 60 °C.

-

Monitor the reaction progress by TLC.

-

After completion, pour the reaction mixture onto crushed ice and stir for 30 minutes.

-

Separate the lower organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to yield this compound.

General Protocol for the Synthesis of Pyrazole-4-sulfonamides[3]

-

In a reaction vessel, dissolve the desired amine (e.g., 2-phenylethylamine, 2.7 mmol) in dichloromethane (5 volumes).

-

Add diisopropylethylamine (3.85 mmol) at 25–30 °C.

-

Add a solution of this compound (2.57 mmol) in dichloromethane (5 volumes) to the reaction mixture at 25–30 °C.

-

Stir the reaction mixture for 16 hours at 25–30 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion, add cold water (10 volumes) and stir for 10 minutes.

-

Separate the lower organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.

-

Purify the crude product by column chromatography to yield the pure pyrazole-4-sulfonamide derivative.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the synthesis workflow for this compound and its subsequent use in the synthesis of pyrazole-4-sulfonamides.

Caption: Synthesis workflow for this compound.

Caption: General workflow for the synthesis and characterization of pyrazole-4-sulfonamides.

References

An In-depth Technical Guide to 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the synthesis of biologically active molecules. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis, and explores its application in the development of novel compounds with therapeutic potential.

Core Properties of this compound

This compound is a pale yellow solid at room temperature.[1] It serves as a crucial reagent for introducing the 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl moiety into various molecular scaffolds.

Physicochemical and Spectroscopic Data

A summary of the known quantitative data for this compound is presented in the table below. While comprehensive spectroscopic data for the title compound is limited, proton NMR data has been reported. For its derivatives, a more complete set of spectroscopic data, including FT-IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS), is available and detailed in the referenced literature.[1]

| Property | Value | Reference |

| Appearance | Pale yellow solid | [1] |

| Molecular Formula | C₆H₉ClN₂O₂S | [2] |

| Molecular Weight | 208.67 g/mol | [2] |

| Melting Point | 39-42 °C | [2] |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 3.79 (s, 3H), 2.55 (s, 3H), 2.47 (s, 3H) | [1] |

Synthesis of this compound

The synthesis of this compound is a two-step process, starting from the commercially available 3,5-dimethyl-1H-pyrazole. The first step involves the methylation of the pyrazole ring, followed by chlorosulfonylation.

Experimental Protocols

Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole [1]

-

Materials:

-

3,5-dimethyl-1H-pyrazole (30 g, 312 mmol)

-

Potassium tert-butoxide (63 g, 561.7 mmol)

-

Methyl iodide (57.6 g, 405.7 mmol)

-

Tetrahydrofuran (THF) (300 mL)

-

Ethyl acetate

-

Water

-

Sodium sulfate

-

-

Procedure:

-

A solution of 3,5-dimethyl-1H-pyrazole in 210 mL of THF is cooled to 0 °C in a nitrogen atmosphere.

-

Potassium tert-butoxide is added in small portions.

-

The reaction mixture is stirred at 25–30 °C for approximately 40 minutes.

-

A solution of methyl iodide in 90 mL of THF is added to the reaction mixture over a period of 30 minutes at 25–30 °C under a nitrogen atmosphere.

-

The reaction is stirred for 16 hours at 25–30 °C, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, cold water is added, followed by ethyl acetate. The mixture is stirred for 10 minutes.

-

The organic layer is separated, and the aqueous layer is extracted again with ethyl acetate.

-

The combined organic layers are washed with water, dried over sodium sulfate, and concentrated under vacuum to yield 1,3,5-trimethyl-1H-pyrazole as a brown solid (Yield: 27 g, 78%).[1]

-

Step 2: Sulfonylation to this compound [1]

-

Materials:

-

1,3,5-trimethyl-1H-pyrazole (25 g, prepared as in Step 1)

-

Chlorosulfonic acid (166.7 g, 1430 mmol)

-

Thionyl chloride (40.8 g, 343.2 mmol)

-

Chloroform (250 mL)

-

-

Procedure:

-

A solution of 1,3,5-trimethyl-1H-pyrazole in 75 mL of chloroform is prepared.

-

This solution is added very slowly to a stirred solution of chlorosulfonic acid in 175 mL of chloroform at 0 °C under a nitrogen atmosphere.

-

The reaction temperature is raised to 60 °C, and stirring is continued for 10 hours.

-

Thionyl chloride is then added at 60 °C over 20 minutes.

-

The reaction is stirred for an additional 2 hours at 60 °C, with progress monitored by TLC.

-

The reaction mixture is then worked up to isolate the product. The lower organic layer is separated, dried over sodium sulfate, and evaporated under vacuum to obtain this compound as a pale yellow solid (Yield: 25 g, 90%).[1]

-

Application in Drug Development

The primary application of this compound is as a precursor in the synthesis of novel pyrazole-4-sulfonamide derivatives. These derivatives have garnered interest in medicinal chemistry due to their potential biological activities.

Synthesis of Pyrazole-4-sulfonamide Derivatives

-

General Procedure: [1]

-

An appropriate amine (e.g., 2-phenylethylamine) is dissolved in dichloromethane.

-

A base, such as diisopropylethylamine (DIPEA), is added at room temperature.

-

A solution of this compound in dichloromethane is added to the mixture.

-

The reaction is stirred for an extended period (e.g., 16 hours) at room temperature, with progress monitored by TLC.

-

Upon completion, cold water is added, and the mixture is stirred.

-

The organic layer is separated, dried over sodium sulfate, and concentrated under vacuum to yield the crude product.

-

The crude product is purified by column chromatography to obtain the pure pyrazole-4-sulfonamide derivative.

-

Biological Activity of Derivatives: Antiproliferative Effects

Derivatives of this compound have been synthesized and evaluated for their in vitro antiproliferative activity against the human monocytic leukemia cell line, U937.[1] The antiproliferative activity is typically assessed using cell viability assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[1]

While the specific signaling pathways through which these compounds exert their antiproliferative effects have not been fully elucidated, the broader class of pyrazole-containing compounds has been associated with various anticancer mechanisms. These include the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, and the induction of apoptosis (programmed cell death).[3][4] Further investigation is required to determine the precise mechanism of action for the sulfonamide derivatives of 1,3,5-trimethyl-1H-pyrazole.

Safety and Handling

This compound is classified as a corrosive material.[2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Work should be conducted in a well-ventilated area or under a chemical fume hood. It is sensitive to moisture and air and should be stored in a dry, cool, and well-ventilated place under an inert atmosphere.[1] In case of exposure, immediate medical attention is required.

Conclusion

This compound is a valuable building block in medicinal chemistry, enabling the synthesis of a diverse range of pyrazole-4-sulfonamide derivatives. The demonstrated antiproliferative activity of these derivatives highlights the potential of this chemical scaffold in the development of new therapeutic agents. Further research into the specific molecular targets and signaling pathways of these compounds will be crucial for advancing their potential clinical applications.

References

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 59340-27-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. Antiproliferative Activity and Molecular Docking of Some Pyrazole-Based Quinazolinone, Benzimidazole, and Tetrazinethione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. This document details its chemical and physical properties, provides a step-by-step synthesis protocol, and explores its applications in the development of novel therapeutics, particularly focusing on the synthesis of pyrazole-4-sulfonamide derivatives.

Core Compound Properties

This compound is a reactive compound, primarily utilized as a building block in organic synthesis. Its physical and chemical characteristics are summarized below.

| Property | Value |

| Molecular Weight | 208.67 g/mol |

| Molecular Formula | C₆H₉ClN₂O₂S |

| CAS Number | 59340-27-1 |

| Appearance | Pale yellow solid.[1] |

| Melting Point | 39-42 °C[2] |

| Boiling Point | 312.4±42.0 °C (Predicted)[2] |

| Density | 1.45±0.1 g/cm³ (Predicted)[2] |

| pKa | -2.29±0.10 (Predicted)[2] |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 3.79 (s, 3H), 2.55 (s, 3H), 2.47 (s, 3H).[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is a two-step process, starting from the commercially available 3,5-dimethyl-1H-pyrazole. The experimental protocol outlined below is based on established synthetic routes.[1]

Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole

This initial step involves the N-methylation of 3,5-dimethyl-1H-pyrazole.

Materials and Reagents:

-

3,5-dimethyl-1H-pyrazole

-

Potassium tert-butoxide

-

Methyl iodide

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Sodium sulfate

Procedure:

-

A solution of 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in 210 mL of THF is cooled to 0 °C in a flask under a nitrogen atmosphere.

-

Potassium tert-butoxide (63 g, 561.7 mmol) is added in small portions.

-

The reaction mixture is then stirred at 25–30 °C for approximately 40 minutes.

-

A solution of methyl iodide (57.6 g, 405.7 mmol) in 90 mL of THF is added to the reaction mixture over 30 minutes.

-

The reaction is stirred for 16 hours at 25–30 °C, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, cold water is added, followed by ethyl acetate. The mixture is stirred for 10 minutes.

-

The organic layer is separated, and the aqueous layer is extracted again with ethyl acetate.

-

The combined organic layers are washed with water, dried over sodium sulfate, and the solvent is evaporated under vacuum to yield 1,3,5-trimethyl-1H-pyrazole.[1]

Expected Outcome:

-

Yield: 27 g (78%)

-

Appearance: Brown solid

-

¹H NMR (300 MHz, CDCl₃): δ (ppm): 5.78 (s, 1H), 3.69 (s, 3H), 2.21 (t, j = 2.4 Hz, 6H)[1]

Step 2: Sulfonylation to this compound

The intermediate from Step 1 is then sulfonylated to produce the final product.

Materials and Reagents:

-

1,3,5-trimethyl-1H-pyrazole

-

Chlorosulfonic acid

-

Thionyl chloride

-

Chloroform

Procedure:

-

A mixture of 1,3,5-trimethyl-1H-pyrazole (25 g, prepared from Step 1) in 75 mL of chloroform is prepared.

-

This mixture is added slowly to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform at 0 °C under a nitrogen atmosphere.

-

The reaction temperature is raised to 60 °C, and stirring is continued for 10 hours.

-

Thionyl chloride (40.8 g, 343.2 mmol) is added over 20 minutes at 60 °C.

-

The reaction is stirred for an additional 2 hours at 60 °C, with progress monitored by TLC.

-

Upon completion, the reaction mixture is worked up to isolate the final product.

Expected Outcome:

-

Yield: 25 g (90%)

-

Appearance: Pale yellow solid[1]

Below is a graphical representation of the synthesis workflow.

Applications in Drug Discovery and Development

This compound is a valuable precursor for the synthesis of pyrazole-4-sulfonamide derivatives. These derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antiproliferative and kinase inhibitory effects.

Pyrazole Sulfonamides as Kinase Inhibitors

Derivatives of pyrazole sulfonamides have been investigated as inhibitors of several kinases, including Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are associated with an increased risk of Parkinson's disease. The development of potent and selective LRRK2 inhibitors is a key area of research for neuroprotective therapies. The pyrazole scaffold serves as a crucial pharmacophore in the design of these inhibitors.

The simplified signaling pathway below illustrates the central role of LRRK2.

Role in Carbonic Anhydrase Inhibition

Certain pyrazole sulfonamide derivatives have also been explored as inhibitors of carbonic anhydrases (CAs), particularly Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is overexpressed in many types of tumors and is associated with poor prognosis. It plays a crucial role in regulating pH in the tumor microenvironment, promoting tumor cell survival and proliferation. The inhibition of CA IX is a promising strategy in cancer therapy.

References

Technical Guide: Elucidation of the Structure of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. This document details the synthesis, spectroscopic characterization, and safety information for this compound, presented in a format tailored for researchers and professionals in the field of drug development.

Compound Identification and Physical Properties

This compound is a substituted pyrazole derivative containing a reactive sulfonyl chloride functional group. This group makes it a valuable building block for the synthesis of a diverse range of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities.

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 59340-27-1 | [1] |

| Molecular Formula | C₆H₉ClN₂O₂S | [2] |

| Molecular Weight | 208.67 g/mol | [2] |

| Appearance | Pale yellow solid | [3] |

| Melting Point | 39-42 °C | [2] |

Synthesis and Reaction Mechanisms

The synthesis of this compound is a two-step process commencing with the N-methylation of 3,5-dimethyl-1H-pyrazole, followed by chlorosulfonylation.

Synthesis of 1,3,5-Trimethyl-1H-pyrazole

The precursor, 1,3,5-trimethyl-1H-pyrazole, is synthesized via the methylation of 3,5-dimethyl-1H-pyrazole.

Caption: Synthetic workflow for 1,3,5-trimethyl-1H-pyrazole.

Experimental Protocol:

To a solution of 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in 210 mL of tetrahydrofuran (THF) at 0 °C, potassium tert-butoxide (63 g, 561.7 mmol) is added in small portions under a nitrogen atmosphere.[3] The reaction mixture is then stirred at 25–30 °C for approximately 40 minutes.[3] Subsequently, methyl iodide (57.6 g, 405.7 mmol) dissolved in 90 mL of THF is added to the reaction mixture over 30 minutes.[3] The reaction is stirred for 16 hours at 25–30 °C, with progress monitored by thin-layer chromatography (TLC).[3]

Synthesis of this compound

The target compound is synthesized by the chlorosulfonylation of 1,3,5-trimethyl-1H-pyrazole.

Caption: Synthetic workflow for the target compound.

Experimental Protocol:

A solution of 1,3,5-trimethyl-1H-pyrazole (25 g, 227 mmol) in 75 mL of chloroform is added slowly to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform at 0 °C under a nitrogen atmosphere.[3] The reaction temperature is then raised to 60 °C and stirred for 10 hours.[3] Thionyl chloride (40.8 g, 343.2 mmol) is subsequently added at 60 °C over 20 minutes, and the reaction is stirred for an additional 2 hours at the same temperature.[3] The reaction progress is monitored by TLC.[3]

Structural Elucidation Data

The structure of this compound is confirmed by various spectroscopic methods. While explicit data for the title compound is limited in the literature, the following data is based on reported values and analysis of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (300 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 3.79 | singlet | N-CH₃ | |

| 2.55 | singlet | C₃-CH₃ or C₅-CH₃ | |

| 2.47 | singlet | C₃-CH₃ or C₅-CH₃ |

Data sourced from a study by Ravina et al. (2023).[3]

Note on ¹³C NMR, IR, and MS Data: While the primary literature confirms characterization by ¹³C NMR, IR, and mass spectrometry, specific data for this compound is not explicitly provided.[3] The tables below are populated with expected values based on the analysis of closely related sulfonamide derivatives and general principles of spectroscopy.

| ¹³C NMR (Expected) | Chemical Shift (δ, ppm) | Assignment |

| ~150 | C₅ | |

| ~142 | C₃ | |

| ~118 | C₄ | |

| ~36 | N-CH₃ | |

| ~13 | C₅-CH₃ | |

| ~11 | C₃-CH₃ |

| Infrared (IR) Spectroscopy (Expected) | Wavenumber (cm⁻¹) | Assignment |

| ~1380-1340 | SO₂ asymmetric stretching | |

| ~1190-1160 | SO₂ symmetric stretching | |

| ~3000-2850 | C-H stretching (methyl) | |

| ~1600-1450 | C=C and C=N stretching (pyrazole ring) |

| Mass Spectrometry (MS) (Expected) | m/z | Assignment |

| 208/210 | [M]⁺ (isotopic pattern for Cl) | |

| 109 | [M - SO₂Cl]⁺ |

Reactivity and Applications in Drug Development

The sulfonyl chloride group in this compound is a versatile functional group for the synthesis of sulfonamides. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs. The combination of the pyrazole core and the sulfonamide linker allows for the creation of a wide array of derivatives with potential therapeutic applications, including anticancer and anti-inflammatory agents.[3]

The general reactivity of pyrazole-4-sulfonyl chlorides involves nucleophilic substitution at the sulfur atom by amines, alcohols, and other nucleophiles to yield the corresponding sulfonamides, sulfonates, etc. This reactivity is central to its utility in combinatorial chemistry and drug discovery programs.

Caption: Reactivity pathway for drug discovery applications.

Safety Information

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE).

-

Hazard Statements: Causes severe skin burns and eye damage.

-

Precautionary Statements: Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

For complete safety information, please refer to the Safety Data Sheet (SDS).

References

In-Depth Technical Guide: Spectral Data of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering detailed experimental protocols and clearly presented spectral data to facilitate the identification and characterization of this compound.

Core Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following sections present the available data in a structured format.

Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Pale yellow solid | [1] |

| Molecular Formula | C₆H₉ClN₂O₂S | [2] |

| Molecular Weight | 208.67 g/mol | [2] |

| Melting Point | 39-42 °C | [2] |

| CAS Number | 59340-27-1 | [3] |

¹H NMR Spectral Data

The ¹H NMR spectrum provides characteristic signals corresponding to the three methyl groups attached to the pyrazole ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.79 | s | 3H | N-CH₃ |

| 2.55 | s | 3H | C₃-CH₃ or C₅-CH₃ |

| 2.47 | s | 3H | C₃-CH₃ or C₅-CH₃ |

| Solvent: CDCl₃, Frequency: 300 MHz[1] |

¹³C NMR, IR, and Mass Spectrometry Data

As of the latest available data, explicit experimental ¹³C NMR, Infrared (IR), and mass spectrometry (MS) data for this compound are not detailed in the cited literature. The available spectral information for derivatives, such as N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, can offer insights into the expected regions for key functional group vibrations and fragmentations. Further experimental work is required to definitively assign these spectral features for the title compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and characterization of pyrazole-4-sulfonyl chlorides and their derivatives.[1]

Synthesis of this compound

The synthesis of the title compound is achieved through the sulfonylation of 1,3,5-trimethyl-1H-pyrazole.

Materials:

-

1,3,5-trimethyl-1H-pyrazole

-

Chlorosulfonic acid

-

Thionyl chloride

-

Chloroform

Procedure:

-

A solution of 1,3,5-trimethyl-1H-pyrazole in chloroform is prepared.

-

This solution is added dropwise to a stirred solution of chlorosulfonic acid in chloroform at 0 °C under a nitrogen atmosphere.

-

The reaction mixture is then heated to 60 °C and stirred for 10 hours.

-

Thionyl chloride is subsequently added at 60 °C, and the mixture is stirred for an additional 2 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is isolated and purified to yield this compound as a pale yellow solid.[1]

General Protocol for Spectral Data Acquisition

The following are general procedures for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H NMR spectra on a 300 MHz or higher field spectrometer.

-

Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum on a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as S=O stretching for the sulfonyl chloride and C-N and C=C stretching for the pyrazole ring.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

-

Analysis: Determine the molecular weight of the compound from the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The predicted monoisotopic mass is 208.00732 Da.[4]

Logical Workflow

The following diagram illustrates the logical workflow from the starting material to the characterization of the final product.

Caption: Synthetic and analytical workflow for this compound.

References

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 59340-27-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. 59340-27-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. PubChemLite - this compound (C6H9ClN2O2S) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the synthesis of various pyrazole-based compounds with potential pharmacological applications. This document outlines the characteristic proton signals, presents the data in a clear tabular format, and details the experimental protocol for the synthesis and spectral acquisition of the title compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterochloroform (CDCl₃) on a 300 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The spectrum is characterized by three distinct singlet signals, corresponding to the three methyl groups attached to the pyrazole ring.

| Signal Assignment | Chemical Shift (δ) in ppm | Splitting Pattern | Integration |

| N-CH₃ (Position 1) | 3.79 | Singlet | 3H |

| C-CH₃ (Position 5) | 2.55 | Singlet | 3H |

| C-CH₃ (Position 3) | 2.47 | Singlet | 3H |

Experimental Protocols

The following sections provide a detailed methodology for the synthesis of this compound and the subsequent acquisition of its ¹H NMR spectrum.[1]

Synthesis of 1,3,5-trimethyl-1H-pyrazole

To a solution of 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in 210 mL of tetrahydrofuran (THF) at 0 °C, potassium tert-butoxide (63 g, 561.7 mmol) was added in portions under a nitrogen atmosphere. The reaction mixture was then stirred at 25–30 °C for approximately 40 minutes. Subsequently, a solution of methyl iodide (57.6 g, 405.7 mmol) in 90 mL of THF was added to the reaction mixture at 25–30 °C over a period of 30 minutes, also under a nitrogen atmosphere. The reaction was stirred for 16 hours at 25–30 °C, with the progress monitored by thin-layer chromatography (TLC).[1]

Synthesis of this compound

1,3,5-trimethyl-1H-pyrazole (25 g, an equivalent amount to the starting pyrazole in the previous step) was dissolved in 75 mL of chloroform. This solution was then added slowly to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform at 0 °C under a nitrogen atmosphere. The temperature of the reaction mixture was raised to 60 °C and stirring was continued for 10 hours. Following this, thionyl chloride (40.8 g, 343.2 mmol) was added at 60 °C over 20 minutes. The reaction was stirred for an additional 2 hours at 60 °C. The progress of the reaction was monitored by TLC. The final product, this compound, was obtained as a pale yellow solid with a 90% yield.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound was acquired on a 300 MHz NMR spectrometer.[1] A sample of the compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) downfield from the internal standard, tetramethylsilane (TMS).

Visualization of Proton Signal Relationships

The following diagram illustrates the logical relationship of the proton signals in the ¹H NMR spectrum of this compound, corresponding to the three distinct methyl groups on the pyrazole ring.

Caption: Logical relationship of proton signals in ¹H NMR.

References

An In-depth Technical Guide to 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride: Synthesis and Spectroscopic Data

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

¹H NMR Data

The reported ¹H NMR spectrum of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride in CDCl₃ shows three singlet peaks corresponding to the three methyl groups attached to the pyrazole ring.

Table 1: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| N-CH₃ | 3.79 | s | CDCl₃ |

| C₃-CH₃ | 2.55 | s | CDCl₃ |

| C₅-CH₃ | 2.47 | s | CDCl₃ |

Data sourced from "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation"[1]

Predicted ¹³C NMR Data

Direct experimental ¹³C NMR data for this compound is not explicitly reported in the surveyed literature. However, the ¹³C NMR data for the closely related derivative, 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide, has been published[1]. Based on this data, and considering the substitution effect of a chlorine atom versus a sulfonamide group, a predicted ¹³C NMR spectrum for the target compound is presented below. The electron-withdrawing nature of the sulfonyl chloride group is expected to cause a downfield shift for the C4 carbon of the pyrazole ring compared to the corresponding sulfonamide.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Functional Group | Predicted Chemical Shift (δ, ppm) |

| C3 | Pyrazole ring | ~146 |

| C4 | Pyrazole ring | ~116 |

| C5 | Pyrazole ring | ~142 |

| N-CH₃ | Methyl | ~36 |

| C₃-CH₃ | Methyl | ~13 |

| C₅-CH₃ | Methyl | ~10 |

Predicted values are based on the analysis of the ¹³C NMR spectrum of 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide[1].

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. The following protocol is based on the methodology described in "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation"[1].

Synthesis of 1,3,5-trimethyl-1H-pyrazole

-

To a solution of 3,5-dimethyl-1H-pyrazole in tetrahydrofuran (THF), add potassium tert-butoxide.

-

Stir the mixture at room temperature.

-

Add methyl iodide (CH₃I) to the reaction mixture.

-

Continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction to isolate the crude 1,3,5-trimethyl-1H-pyrazole.

-

Purify the product by column chromatography to obtain a brown solid (78% yield)[1].

Synthesis of this compound

-

Dissolve 1,3,5-trimethyl-1H-pyrazole in chloroform (CHCl₃).

-

Add chlorosulfonic acid and thionyl chloride (SOCl₂) to the solution.

-

Heat the reaction mixture to 60 °C.

-

After the reaction is complete, carefully quench the reaction with cold water.

-

Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to yield this compound as a pale yellow solid (90% yield)[1].

Workflow Visualization

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic pathway for this compound.

References

In-Depth Technical Guide: FT-IR Analysis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) analysis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride. This document details the expected vibrational frequencies, a step-by-step experimental protocol for analysis, and visual representations of the analytical workflow and molecular structure.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds, including novel sulfonamide derivatives. As such, its structural confirmation and purity assessment are critical in the drug development pipeline. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of this compound. This guide offers a detailed exploration of its FT-IR analysis.

Predicted FT-IR Spectral Data

The expected vibrational frequencies for key functional groups in this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |

| ~3000-2850 | C-H stretch | Methyl (CH₃) groups | Medium-Strong |

| ~1640-1530 | C=N and C=C stretch | Pyrazole ring | Medium |

| ~1460-1410 | C-H bend (asymmetric) | Methyl (CH₃) groups | Medium |

| ~1380-1320 | S=O stretch (asymmetric) | Sulfonyl chloride (SO₂Cl) | Strong |

| ~1190-1140 | S=O stretch (symmetric) | Sulfonyl chloride (SO₂Cl) | Strong |

| ~1110-1060 | N-N stretch | Pyrazole ring | Medium-Weak |

| ~850-650 | C-H out-of-plane bend | Pyrazole ring | Medium-Weak |

| ~600-500 | S-Cl stretch | Sulfonyl chloride (SO₂Cl) | Medium-Weak |

Experimental Protocol: FT-IR Analysis via KBr Pellet Method

The following protocol details the preparation of a solid sample of this compound for FT-IR analysis using the potassium bromide (KBr) pellet technique.

3.1. Materials and Equipment

-

This compound (sample)

-

FT-IR grade potassium bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FT-IR spectrometer

-

Spatula

-

Desiccator

3.2. Procedure

-

Sample Preparation: In a dry agate mortar, place approximately 1-2 mg of this compound.

-

Mixing: Add approximately 100-200 mg of desiccated FT-IR grade KBr to the mortar.

-

Grinding: Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Record a background spectrum to account for atmospheric water and carbon dioxide.

-

Sample Spectrum: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Record the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Visualizations

4.1. Experimental Workflow

The logical flow of the FT-IR analysis is depicted in the following diagram.

4.2. Molecular Structure and Key Vibrational Modes

The structure of this compound and its primary functional groups with their expected vibrational modes are illustrated below.

References

A Technical Guide to the Physical and Chemical Properties of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, form the structural core of a vast array of molecules with significant applications in medicine and agriculture.[1] Their remarkable versatility and the wide spectrum of biological activities exhibited by their derivatives—including anti-inflammatory, anticancer, antimicrobial, and analgesic properties—have established the pyrazole nucleus as a "privileged scaffold" in modern drug discovery.[2][3][4] Notable drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the kinase inhibitor Crizotinib feature this core structure, underscoring its pharmaceutical importance.[3][5]

This technical guide provides an in-depth exploration of the core physical and chemical properties of pyrazole derivatives. It includes quantitative data on their physicochemical characteristics, a review of their spectroscopic signatures, and detailed experimental protocols for their synthesis and characterization, intended to serve as a valuable resource for professionals in chemical research and pharmaceutical development.

Physical and Chemical Properties

The physical and chemical characteristics of pyrazole derivatives are dictated by the electronic nature of the pyrazole ring and the influence of its substituents. These properties are critical for predicting molecular behavior, from reactivity in a synthesis flask to pharmacokinetic profiles in a biological system.

Physical Properties

The pyrazole ring's structure, featuring both a "pyrrole-like" proton-donating nitrogen (N1) and a "pyridine-like" proton-accepting nitrogen (N2), allows for intermolecular hydrogen bonding, which significantly influences properties like melting and boiling points.[6] The parent compound, pyrazole, is a colorless solid at room temperature.[7] The solubility, acidity/basicity (pKa), and lipophilicity (LogP) are key determinants of a derivative's suitability for drug development, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative physical property data for pyrazole and selected derivatives are summarized in the table below.

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | pKa | LogP | Aqueous Solubility (Log S) |

| Pyrazole | C₃H₄N₂ | 67-70[7] | 186-188[7] | 2.48 (at 25°C)[7] | 0.26[7] | Soluble (19400 mg/L at 25°C)[7] |

| 3,5-Dimethylpyrazole | C₅H₈N₂ | 106-108 | 218 | ~3.2 | 0.79 | - |

| 1-Phenyl-3,5-dimethylpyrazole | C₁₁H₁₂N₂ | 28 | 274 | - | 2.80 | - |

| Celecoxib | C₁₇H₁₄F₃N₃O₂S | 157-159 | - | 11.1 | 3.43 | -4.41 (low solubility) |

| Compound 9j ¹ | C₂₂H₁₉N₃O₄ | 228.8–230.8[8] | - | - | 3.36 (predicted)[8] | -4.83 (predicted)[8] |

| Compound 9k ¹ | C₂₁H₁₇ClN₂O₄ | 248.1–250.1[8] | - | - | 3.08 (predicted)[8] | -4.29 (predicted)[8] |

¹Note: Compounds 9j and 9k are examples from a synthesized series to show the range of properties in more complex derivatives.[8]

Chemical Properties and Reactivity

The chemical behavior of pyrazole is defined by its aromaticity and the distinct roles of its two nitrogen atoms and three carbon atoms.

-

Aromaticity and Tautomerism : Pyrazole is an aromatic heterocycle with six delocalized π-electrons, which confers it significant stability.[9] Unsubstituted and N-substituted pyrazoles can exist in tautomeric forms, a phenomenon that is crucial for their chemical behavior and biological interactions.[10]

-

Acidity and Basicity : The N1 proton is weakly acidic and can be removed by a strong base. The resulting pyrazolate anion is a potent nucleophile. Conversely, the N2 nitrogen has a lone pair of electrons and is weakly basic, allowing it to react with electrophiles and form salts with strong acids.[7][10]

-

Electrophilic Substitution : Due to the electron-donating nature of the nitrogen atoms, the pyrazole ring is activated towards electrophilic attack. The C4 position is the most electron-rich and is the primary site for electrophilic substitution reactions such as halogenation, nitration, and sulfonation.[10]

-

Oxidation and Reduction : The pyrazole ring is generally resistant to oxidation and reduction reactions due to its aromatic stability.[10] However, derivatives can be reduced under specific catalytic or chemical conditions.

The reactivity of the pyrazole core is summarized in the diagram below.

Spectroscopic Properties

The structural elucidation of pyrazole derivatives relies heavily on spectroscopic techniques, including NMR, IR, and mass spectrometry.

| Technique | Nucleus / Region | Typical Chemical Shift / Wavenumber | Notes |

| ¹H NMR | H3 / H5 | δ 7.5 - 8.2 ppm | Chemical shifts are influenced by substituents. |

| H4 | δ 6.2 - 6.5 ppm | Typically the most upfield of the ring protons.[11] | |

| N1-H | δ 10 - 14 ppm | Broad signal, often exchanges with D₂O. | |

| ¹³C NMR | C3 / C5 | δ 130 - 155 ppm | Can be broadened due to tautomerism.[12] |

| C4 | δ 100 - 115 ppm | Typically appears upfield of C3 and C5.[12] | |

| IR Spectroscopy | N-H stretch | 3100 - 3500 cm⁻¹ | Broad band, indicates hydrogen bonding.[13] |

| C=N stretch | 1580 - 1620 cm⁻¹ | Characteristic of the pyrazole ring. | |

| C=C stretch | 1400 - 1550 cm⁻¹ | Aromatic ring vibrations. | |

| Ring vibrations | 800 - 1300 cm⁻¹ | Complex fingerprint region. | |

| Mass Spectrometry | Molecular Ion (M⁺) | Varies | Typically a prominent peak. |

| Key Fragments | [M-H]⁺, [M-N₂]⁺, [M-HCN]⁺ | Common fragmentation involves loss of N₂ or HCN from the ring.[14] |

Role in Drug Discovery: COX-2 Inhibition

Many pyrazole derivatives owe their potent anti-inflammatory activity to the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[15] COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandin H₂, the precursor to various pro-inflammatory prostaglandins.[4][5] By blocking the active site of COX-2, drugs like Celecoxib prevent the synthesis of these mediators, thereby reducing inflammation and pain.[2]

Experimental Protocols

Accurate characterization of novel pyrazole derivatives requires standardized experimental procedures. The following sections provide detailed methodologies for a common synthesis route and key analytical techniques.

Synthesis: Knorr Pyrazole Synthesis

The Knorr synthesis is a classic and highly versatile method for preparing pyrazoles and their pyrazolone derivatives from the condensation of a β-dicarbonyl compound and a hydrazine.[15][16]

Objective: To synthesize a pyrazolone derivative from ethyl benzoylacetate and hydrazine hydrate.[15]

Materials:

-

Ethyl benzoylacetate (1.0 eq)

-

Hydrazine hydrate (2.0 eq)

-

1-Propanol (solvent)

-

Glacial acetic acid (catalyst)

-

Deionized water

Procedure:

-

Combine ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol) in a 20-mL scintillation vial.[15]

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[15]

-

Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[15]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[15]

-

Once the starting material is consumed, add deionized water (10 mL) to the hot, stirring solution to induce precipitation.[15]

-

Allow the mixture to cool slowly to room temperature over 30 minutes to facilitate complete crystallization.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold water and allow it to air dry.[15]

-

Determine the mass and calculate the percent yield of the final product.

The general workflow for synthesis and characterization is depicted below.

Characterization Protocols

Principle: The melting point is a key physical property used to assess the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities cause a depression and broadening of this range.

Procedure (Capillary Method):

-

Ensure the synthesized product is completely dry.

-

Finely crush a small amount of the solid into a powder.

-

Load the sample into a capillary tube (one end sealed) to a height of 2-3 mm by tapping the open end into the powder and then tapping the sealed end on a hard surface to pack the solid down.[17]

-

Place the capillary tube into the sample holder of a melting point apparatus.[17]

-

Heat the sample rapidly to approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibration of chemical bonds.

Procedure (KBr Pellet Method):

-

Thoroughly clean and dry an agate mortar and pestle.

-

Weigh approximately 1-2 mg of the dry pyrazole sample and 200-300 mg of dry, spectroscopy-grade potassium bromide (KBr).[18] The typical sample-to-KBr ratio is about 1:100.

-

First, grind the pyrazole sample in the mortar until it is a fine, fluffy powder. Then, add the KBr and continue to grind gently for about a minute to ensure a homogenous mixture.[18]

-

Transfer the powder mixture to a pellet-forming die.

-

Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for 1-2 minutes.[18][19] Using a vacuum die helps remove trapped air and moisture, resulting in a more transparent pellet.

-

Carefully remove the resulting thin, transparent pellet from the die and place it in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within the magnetic field of the spectrometer.

Procedure (Solution-State ¹H and ¹³C NMR):

-

Weigh the appropriate amount of the pyrazole sample. For a typical small molecule (<1000 g/mol ), this is 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[10]

-

Select a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the sample is fully soluble.[9]

-

Dissolve the sample in approximately 0.5-0.6 mL of the deuterated solvent, first in a small vial to ensure complete dissolution, potentially with gentle vortexing.[9][10]

-

If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette.

-

Transfer the clear solution into a clean, standard 5 mm NMR tube.[9]

-

Wipe the outside of the NMR tube clean and place it in a spinner turbine, adjusting the depth with a gauge.

-

Insert the sample into the NMR spectrometer.

-

The spectrometer will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.[8]

-

Acquire the ¹H and/or ¹³C NMR spectra using appropriate acquisition parameters.

Conclusion

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, offering a unique combination of chemical stability, synthetic accessibility, and diverse biological activity. A thorough understanding of the physical, chemical, and spectroscopic properties of pyrazole derivatives is fundamental for the rational design and development of new therapeutic agents. The data and protocols presented in this guide offer a foundational resource for researchers, enabling the efficient synthesis, purification, and structural confirmation of novel pyrazole-based compounds destined for further investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 3. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 5. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. BiblioBoard [openresearchlibrary.org]

- 15. chemhelpasap.com [chemhelpasap.com]

- 16. jk-sci.com [jk-sci.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 19. pelletpressdiesets.com [pelletpressdiesets.com]

An In-depth Technical Guide to the Reactivity Profile of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride is a key intermediate in the synthesis of a variety of biologically active compounds, particularly pyrazole-4-sulfonamide derivatives. This technical guide provides a comprehensive overview of its reactivity, stability, and handling. The document details its synthesis and key reactions with nucleophiles, focusing on amines and alcohols. Experimental protocols, quantitative data, and safety information are presented to aid researchers in its effective utilization.

Chemical Properties and Synthesis

This compound is a pale yellow solid.[1] Its chemical structure and key identifiers are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₉ClN₂O₂S |

| Molecular Weight | 208.67 g/mol |

| CAS Number | 59340-27-1 |

| Appearance | Pale yellow solid |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 3,5-dimethyl-1H-pyrazole.[1]

Step 1: N-methylation of 3,5-dimethyl-1H-pyrazole

3,5-dimethyl-1H-pyrazole is N-methylated to yield 1,3,5-trimethyl-1H-pyrazole using a methylating agent such as methyl iodide in the presence of a base like potassium tert-butoxide.[1]

Step 2: Chlorosulfonylation of 1,3,5-trimethyl-1H-pyrazole

The resulting 1,3,5-trimethyl-1H-pyrazole undergoes chlorosulfonylation at the C4 position using chlorosulfonic acid, often with the addition of thionyl chloride, to produce the final product.[1]

A detailed experimental protocol for the synthesis is provided in Section 4.1.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack.

Reaction with Amines (Sulfonamide Formation)

The most well-documented reaction of this compound is its reaction with primary and secondary amines to form the corresponding N-substituted pyrazole-4-sulfonamides. This reaction is fundamental in the synthesis of various pharmaceutical candidates.[1] The reaction is typically carried out in a suitable solvent like dichloromethane in the presence of a base such as diisopropylethylamine (DIPEA) to neutralize the HCl generated.[1]

A detailed experimental protocol for sulfonamide synthesis is provided in Section 4.2.

The general workflow for the synthesis of pyrazole-4-sulfonamides is depicted below:

Caption: General workflow for the synthesis of pyrazole-4-sulfonamides.

Reaction with Alcohols (Sulfonate Ester Formation)

The proposed reaction pathway is as follows:

Caption: Proposed synthesis of pyrazole-4-sulfonate esters.

A general experimental protocol, based on standard procedures for sulfonate ester formation, is provided in Section 4.3.

Stability and Handling

Stability

Heteroaromatic sulfonyl chlorides, including pyrazole derivatives, are known to be sensitive to moisture and can undergo hydrolysis to the corresponding sulfonic acid.[2] Pyrazole-sulfonyl chlorides are generally considered to be among the more stable heteroaromatic sulfonyl halides.[2] However, prolonged storage, especially at room temperature or in the presence of moisture, can lead to decomposition. It is recommended to store this compound in a cool, dry place under an inert atmosphere.

The primary decomposition pathway is hydrolysis:

Caption: Hydrolysis of this compound.

Handling and Safety

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Experimental Protocols

Synthesis of this compound[1]

Materials:

-

3,5-dimethyl-1H-pyrazole

-

Potassium tert-butoxide

-

Methyl iodide

-

Tetrahydrofuran (THF)

-

Chlorosulfonic acid

-

Thionyl chloride

-

Chloroform

-

Ethyl acetate

-

Sodium sulfate

-

Water

Procedure:

Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole

-

Dissolve 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in 210 mL of THF in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

-

Slowly add potassium tert-butoxide (63 g, 561.7 mmol) in portions.

-

Stir the reaction mixture at 25-30 °C for 40 minutes.

-

Add a solution of methyl iodide (57.6 g, 405.7 mmol) in 90 mL of THF to the reaction mixture over 30 minutes at 25-30 °C.

-

Stir the reaction for 16 hours at 25-30 °C, monitoring the progress by TLC.

-

Upon completion, add cold water and extract with ethyl acetate.

-

Wash the combined organic layers with water, dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain 1,3,5-trimethyl-1H-pyrazole.

Step 2: Synthesis of this compound

-

In a separate flask, prepare a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform under a nitrogen atmosphere and cool to 0 °C.

-

Slowly add a mixture of 1,3,5-trimethyl-1H-pyrazole (25 g, from the previous step) in 75 mL of chloroform to the chlorosulfonic acid solution.

-

Raise the temperature of the reaction mixture to 60 °C and stir for 10 hours.

-

Add thionyl chloride (40.8 g) to the reaction mixture.

-

Stir for an additional 2 hours at 60 °C.

-

After completion (monitored by TLC), add cold water.

-

Separate the organic layer, dry over sodium sulfate, and evaporate the solvent under vacuum to yield this compound.

Synthesis of 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide[1]

Materials:

-

This compound

-

2-Phenylethylamine

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Water

-

Sodium sulfate

Procedure:

-

In a reaction vessel, dissolve 2-phenylethylamine (65.5 mg, 2.7 mmol) in 5 volumes of DCM.

-

Add DIPEA (99.6 mg, 3.85 mmol) to the solution at 25-30 °C.

-

Add a solution of this compound (100 mg, 2.57 mmol) in 5 volumes of DCM to the reaction mixture.

-

Stir the reaction for 16 hours at 25-30 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion, add 10 volumes of cold water and stir for 10 minutes.

-

Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the pure sulfonamide.

General Protocol for the Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonate Esters

Materials:

-

This compound

-

An alcohol (e.g., ethanol, phenol)

-

Pyridine

-

Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate

Procedure:

-

Dissolve the alcohol (1.0 eq) in DCM in a round-bottom flask and cool to 0 °C.

-

Add pyridine (1.2 eq) to the solution.

-

Slowly add a solution of this compound (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction with 1 M HCl solution.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data

Table 1: Synthesis Yields

| Compound | Yield | Reference |

| 1,3,5-trimethyl-1H-pyrazole | 78% | [1] |

| This compound | 90% | [1] |

| 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | 55% | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 3.79 (s, 3H), 2.55 (s, 3H), 2.47 (s, 3H) | [1] |

Conclusion

This compound is a versatile reagent for the synthesis of pyrazole-4-sulfonamides and potentially pyrazole-4-sulfonate esters. Its reactivity is centered on the electrophilic sulfonyl chloride group. While relatively stable for a heteroaromatic sulfonyl chloride, care must be taken to avoid hydrolysis. The provided experimental protocols and data serve as a valuable resource for researchers utilizing this compound in their synthetic endeavors. Further investigation into its reactivity with a broader range of nucleophiles and a more detailed stability analysis would be beneficial to the scientific community.

References

A Technical Guide to 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, a key building block in medicinal chemistry. The document details its commercial availability, physical and chemical properties, and provides explicit experimental protocols for its synthesis and subsequent derivatization. Furthermore, this guide explores the utility of this compound in drug discovery, with a focus on its role in the development of anti-inflammatory and anti-cancer agents. Key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its application.

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, and the sulfonyl chloride group provides a reactive handle for the facile introduction of a sulfonamide linkage. This combination makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents, particularly in the areas of oncology and inflammation. This guide aims to be an in-depth resource for researchers, providing practical information on its procurement, synthesis, and application.

Commercial Availability

This compound is commercially available from a number of chemical suppliers. The following table summarizes the availability from several key vendors, highlighting typical quantities and purities. Researchers are advised to consult the suppliers' websites for the most current pricing and stock information.

| Supplier | CAS Number | MDL Number | Purity | Available Quantities |

| Apollo Scientific [1][2] | 59340-27-1 | MFCD02180944 | 97% | 250mg, 1g |

| Matrix Scientific [3] | 59340-27-1 | MFCD02180944 | >97% | 500mg |

| Sigma-Aldrich | 59340-27-1 | - | 97% | 100mg, 250mg, 1g, 5g, 25g |

| Echemi [2] | 59340-27-1 | - | - | Inquire for details |

| ChemicalBook [4] | 59340-27-1 | - | - | Inquire for details |

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₆H₉ClN₂O₂S | [3] |

| Molecular Weight | 208.67 g/mol | [3] |

| Appearance | Pale yellow solid | [5] |

| Melting Point | 39-42 °C | [3] |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 3.79 (s, 3H), 2.55 (s, 3H), 2.47 (s, 3H) | [5] |

| ¹³C NMR | Data not explicitly found in searches. | |

| Infrared (IR) | Data not explicitly found in searches. | |

| Mass Spectrometry (MS) | Data not explicitly found in searches. |

Note: While explicit ¹³C NMR, IR, and MS data for the title compound were not found in the performed searches, a detailed protocol for its synthesis is provided, and the characterization of its derivatives is well-documented, suggesting its structure is well-established.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in common synthetic transformations are provided below.

Synthesis of this compound

The synthesis involves a two-step process starting from the commercially available 3,5-dimethyl-1H-pyrazole.

Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole [5]

-

Procedure: To a solution of 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in 210 mL of tetrahydrofuran (THF) at 0 °C, potassium tert-butoxide (63 g, 561.7 mmol) is added in small portions under a nitrogen atmosphere. The reaction mixture is then stirred at 25–30 °C for approximately 40 minutes. Subsequently, a solution of methyl iodide (57.6 g, 405.7 mmol) in 90 mL of THF is added over 30 minutes. The reaction is stirred for 16 hours at 25–30 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up to yield 1,3,5-trimethyl-1H-pyrazole as a brown solid (Yield: 27 g, 78%).[5]

Step 2: Sulfonylation to this compound [5]

-

Procedure: A solution of 1,3,5-trimethyl-1H-pyrazole (25 g, 227 mmol) in 75 mL of chloroform is added slowly to a stirred solution of chlorosulfonic acid (166.7 g, 1.43 mol) in 175 mL of chloroform at 0 °C under a nitrogen atmosphere. The reaction temperature is then raised to 60 °C and stirred for 10 hours. Thionyl chloride (40.8 g, 343.2 mmol) is added over 20 minutes at 60 °C, and the reaction is stirred for an additional 2 hours. The reaction progress is monitored by TLC. After an aqueous workup, the organic layer is dried and concentrated to afford this compound as a pale yellow solid (Yield: 25 g, 90%).[5]

Synthesis of Pyrazole Sulfonamides

This is a primary application of the title compound, reacting with amines to form sulfonamides.

-

Procedure: To a solution of the desired amine (1.05 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 equivalents) in dichloromethane (DCM), a solution of this compound (1.0 equivalent) in DCM is added at room temperature. The reaction mixture is stirred for 16-24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to yield the desired sulfonamide.[5]

Suzuki-Miyaura Cross-Coupling

Aryl sulfonyl chlorides can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.

-

Procedure: In a glovebox, a reaction vessel is charged with this compound (1.0 mmol), an arylboronic acid (1.5-2.0 mmol), a palladium catalyst such as Pd₂(dba)₃ (1.5 mol%), a suitable ligand like a phosphine-based one (6 mol%), and a base such as sodium carbonate (3.0 mmol). Anhydrous solvent (e.g., toluene or dioxane) is added, and the vessel is sealed. The reaction mixture is heated with stirring (e.g., 80-100 °C) for a specified time, and the progress is monitored by TLC or GC-MS. After cooling, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Formation of Sulfonate Esters

Reaction with alcohols in the presence of a base yields sulfonate esters.

-

Procedure: To a solution of an alcohol (1.0 equivalent) and a base such as triethylamine (1.5-2.0 equivalents) in a dry aprotic solvent like dichloromethane at 0 °C, this compound (1.1 equivalents) is added portion-wise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Applications in Drug Discovery

The 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a range of biological activities.

Anti-inflammatory Agents: COX-2 Inhibition

A prominent example of a pyrazole-containing drug is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation. The sulfonamide moiety plays a crucial role in its selective binding to the COX-2 enzyme. The general mechanism involves the inhibition of prostaglandin synthesis.

Anticancer Agents: Kinase Inhibition

Many pyrazole derivatives have been developed as kinase inhibitors for cancer therapy. Kinases are key regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Pyrazole-based compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing their function.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It should be stored under an inert atmosphere in a cool, dry place. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily accessible and highly valuable reagent for the synthesis of diverse molecular scaffolds with significant potential in drug discovery. Its straightforward synthesis and reactivity make it an attractive starting material for the generation of libraries of compounds for biological screening. The proven success of pyrazole-sulfonamide motifs in approved drugs underscores the continued importance of this chemical entity in the development of new therapeutics. This guide provides a foundational resource for researchers to effectively utilize this compound in their research endeavors.

References

- 1. rsc.org [rsc.org]

- 2. 59340-27-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 59340-27-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. This compound CAS#: 59340-27-1 [amp.chemicalbook.com]

- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride